molecular formula C8H9IS B13320471 1-(4-Iodophenyl)ethane-1-thiol

1-(4-Iodophenyl)ethane-1-thiol

Cat. No.: B13320471
M. Wt: 264.13 g/mol
InChI Key: YUMZENMEKWRILG-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9IS It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a hydrosulfide anion acts as a nucleophile, reacting with an alkyl halide precursor . For instance, the reaction of 4-iodoacetophenone with a thiol reagent under basic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The iodine atom can be reduced to form the corresponding phenyl ethane thiol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl ethane thiol.

    Substitution: Various substituted phenyl ethane thiols.

Scientific Research Applications

1-(4-Iodophenyl)ethane-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

    Biology: Investigated for its potential role in biochemical assays and as a probe for studying thiol-based redox processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting thiol-dependent enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)ethane-1-thiol involves its interaction with various molecular targets:

    Thiol Group: The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity.

    Iodine Atom: The iodine atom can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Iodophenyl)ethane-1-thiol can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)ethane-1-thiol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    1-(4-Chlorophenyl)ethane-1-thiol: Contains a chlorine atom, which affects its chemical behavior and applications.

    1-(4-Fluorophenyl)ethane-1-thiol: The presence of a fluorine atom imparts unique electronic properties and reactivity.

Uniqueness: The presence of the iodine atom in this compound imparts distinct reactivity and binding characteristics, making it a valuable compound for specific applications in synthesis and research.

Properties

Molecular Formula

C8H9IS

Molecular Weight

264.13 g/mol

IUPAC Name

1-(4-iodophenyl)ethanethiol

InChI

InChI=1S/C8H9IS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3

InChI Key

YUMZENMEKWRILG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)S

Origin of Product

United States

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